O-(シクロプロピルメチル)ヒドロキシルアミン塩酸塩

概要

説明

Synthesis Analysis

The synthesis of O-cyclopropyl hydroxylamines, including O-(cyclopropylmethyl)hydroxylamine Hydrochloride, has been achieved through scalable synthetic routes. These compounds have been shown to be bench-stable and practical precursors for the synthesis of N-heterocycles through di-heteroatom [3,3]-sigmatropic rearrangement. A robust synthesis method has been developed for both ring-substituted and ring-unsubstituted variants, with metal-free conditions identified for facile N-arylation. These precursors can efficiently undergo a one-pot [3,3]-sigmatropic rearrangement/cyclization/rearomatization cascade under base-mediated conditions, furnishing a structurally diverse set of substituted tetrahydroquinolines (Lovato et al., 2020).

Molecular Structure Analysis

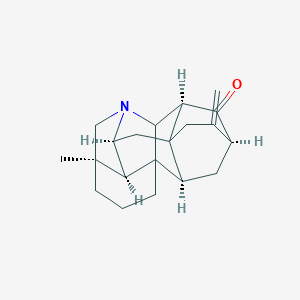

Molecular structure analysis of O-(cyclopropylmethyl)hydroxylamine Hydrochloride and its derivatives has been conducted using techniques such as high-resolution proton nuclear magnetic resonance spectroscopy and X-ray analysis. These analyses have elucidated the structure of various cyclohexanone oxime derivatives, confirming their molecular configurations and providing insight into their structural characteristics (Dimmock et al., 1992).

Chemical Reactions and Properties

Chemical reactions involving O-(cyclopropylmethyl)hydroxylamine Hydrochloride demonstrate its utility in generating nitrogen-containing heterocycles. For instance, Cu-catalyzed aminoboration of 1-methylenecyclopropanes with bis(pinacolato)diboron and O-benzoyl-N,N-dialkylhydroxylamines leads to the highly regio- and diastereoselective synthesis of (borylmethyl)cyclopropylamines. These products serve as useful building blocks for the synthesis of potential antidepressants and trans-2-arylcyclopropylamine derivatives (Sakae et al., 2014).

Physical Properties Analysis

The physical properties of O-(cyclopropylmethyl)hydroxylamine Hydrochloride and related compounds, such as solubility, melting points, and stability, are critical for their application in synthetic processes. However, specific studies focusing solely on the physical properties of this compound are limited, indicating a potential area for future research.

Chemical Properties Analysis

The chemical properties of O-(cyclopropylmethyl)hydroxylamine Hydrochloride, such as reactivity with various reagents, electrophilic amination capabilities, and participation in cycloaddition reactions, have been explored. These studies highlight the compound's versatility as an electrophilic aminating agent and its ability to facilitate stereo- and regioselective bond-formation reactions without the need for expensive metal catalysts (Sabir et al., 2018).

科学的研究の応用

N-ヘテロ環の前駆体

O-(シクロプロピルメチル)ヒドロキシルアミン塩酸塩などのO-シクロプロピルヒドロキシルアミンは、ジヘテロ原子[3,3]-シグマトロピー転位を介してN-ヘテロ環の合成に実用的な前駆体であることが実証されています。 .

テトラヒドロキノリンの合成

N-アリール化O-シクロプロピルヒドロキサメートは、塩基性条件下でワンポット[3,3]-シグマトロピー転位/環化/再芳香族化カスケードを効率的に経て、構造的に多様な置換テトラヒドロキノリンのセットを提供できます。 .

O-メチルオキシムの調製

メトキシルアミン塩酸塩は、アルデヒドからO-メチルオキシムを調製する際の試薬として使用されます。 .

潜在的なアジュバント活性

メトキシルアミン塩酸塩は、経口バイオアベイラビリティの高い小分子阻害剤であり、潜在的なアジュバント活性を有しています。 .

プロスタグランジンアッセイの内部標準

メトキシルアミン塩酸塩は、ガスクロマトグラフィー質量分析法によるプロスタグランジンアッセイの内部標準としても使用されます。 .

窒素豊富な化合物の構築

O-保護NH-フリーヒドロキシルアミン誘導体は、1級アミン、アミド、N-ヘテロ環などの窒素豊富な化合物の構築において評価されてきました。 .

Safety and Hazards

The compound is classified as hazardous according to the 2012 OSHA Hazard Communication Standard . It may form combustible dust concentrations in air and may be corrosive to metals . It is toxic if swallowed, harmful in contact with skin, causes skin irritation, serious eye irritation, and may cause an allergic skin reaction . It is suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure .

作用機序

Target of Action

Methoxyamine, a related compound, is known to interact with apurinic/apyrimidinic (ap) dna damage sites .

Mode of Action

Methoxyamine, a compound structurally similar to O-(Cyclopropylmethyl)hydroxylamine Hydrochloride, has been investigated for its use as an adjunct to alkylating agents, reverse resistance to chemotherapy, and enhancing radiation therapy . Methoxyamine’s proposed mechanism of action is through blocking of the abasic sites (apurinic/apyrimidinic - AP sites) created by the cleavage of base excision repair (BER) glycosylates .

Biochemical Pathways

DNA alkylating agents cause cell death through excessive DNA damage by adduct formation. The human mechanism for DNA repair is very efficient and cancer therapeutics which use this mechanism are often ineffective due to resistance by efficient repair mechanisms such as base excision repair (BER) . Alkylating agents such as temozolomide form methylated DNA adducts such as O6-methylguanine (O6mG), 7-methylguanine (N7mG) and 3-methyladenine (N3mA). O6mG is a cytotoxic and genotoxic adduct which is repaired by O6-methylguanine DNA-methyltransferase (MGMT). O6mG’s cytotoxicity is due to the mismatch repair mechanism (MMR), but cell induced defects in this repair pathway can lead to drug resistance . The N7mG (dominant lesions caused by methylating agents) and N3mA adducts are both repaired by the BER mechanism .

Pharmacokinetics

It is known that the compound has high gi absorption and is bbb permeant . The compound has a log Kp (skin permeation) of -6.43 cm/s .

Result of Action

Methoxyamine disrupts the BER pathway, increasing the amount of cytotoxic adducts, which results in cell death . This suggests that O-(Cyclopropylmethyl)hydroxylamine Hydrochloride may have a similar effect.

Action Environment

It is known that the compound should be stored in an inert atmosphere at 2-8°c .

特性

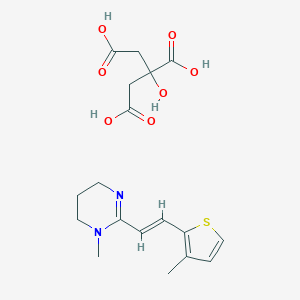

IUPAC Name |

O-(cyclopropylmethyl)hydroxylamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO.ClH/c5-6-3-4-1-2-4;/h4H,1-3,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMMFZNBOQJOULD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CON.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80468503 | |

| Record name | O-(Cyclopropylmethyl)hydroxylamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80468503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

74124-04-2 | |

| Record name | O-(Cyclopropylmethyl)hydroxylamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80468503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-Cyclopropylmethyl-hydroxylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

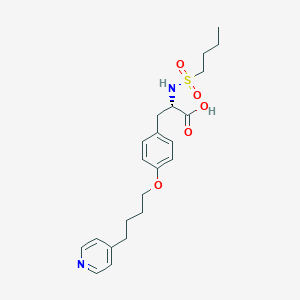

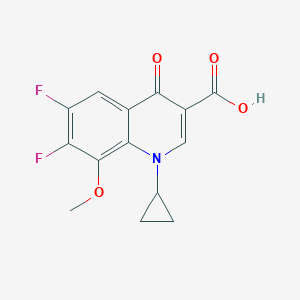

Q1: What is the function of O-(cyclopropylmethyl)hydroxylamine hydrochloride in the synthesis of PD198306?

A1: O-(Cyclopropylmethyl)hydroxylamine hydrochloride acts as an essential building block in the synthesis of PD198306. It reacts with an activated carboxylic acid derivative (intermediate 6 in the paper) to form a key intermediate (intermediate 11 in the paper) through a condensation reaction. This intermediate is then coupled with another key intermediate, 3,4,5-trifluoro-2-[(2-methyl-4-iodobenzene)amino]-benzoic acid (intermediate 7), to yield the final product, PD198306 [].

Q2: Are there any advantages to using this particular synthesis route involving O-(cyclopropylmethyl)hydroxylamine hydrochloride?

A2: Yes, the research highlights several advantages of this synthetic route. The use of O-(cyclopropylmethyl)hydroxylamine hydrochloride and the optimized reaction conditions allow for:

- Increased reaction temperature: The condensation reaction can be performed at room temperature compared to -20°C in previous methods [].

- Reduced reaction time: The reaction time is significantly shortened to 1.5 hours compared to 23 hours in previous methods [].

- Simplified process and higher yield: The overall process is simplified, and the yield of the condensation reaction is significantly improved to 85% [].

- Lower cost: These improvements contribute to a more cost-effective synthesis of PD198306 [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-[(4-fluorophenyl)methylamino]-1-oxo-3-phenylpropan-2-yl]-2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-4-methylpentanamide](/img/structure/B20417.png)

![2,8-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B20422.png)